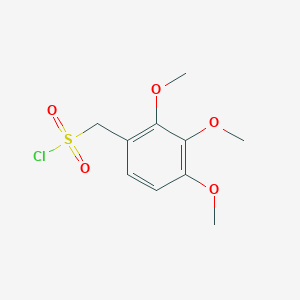
(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C10H13ClO5S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2,3,4-trimethoxyphenyl ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2,3,4-trimethoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases like pyridine. The reactions typically occur at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,3,4-Trimethoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: The parent compound, used in similar reactions but lacks the trimethoxyphenyl group.
Tosyl Chloride: Another sulfonyl chloride with a toluene group, used in similar substitution reactions.
Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, known for its high reactivity.
Uniqueness
(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride is unique due to the presence of the trimethoxyphenyl group, which can impart different reactivity and selectivity compared to other sulfonyl chlorides. This makes it valuable in specific synthetic applications where the trimethoxyphenyl group is desired.
Properties
Molecular Formula |
C10H13ClO5S |
|---|---|
Molecular Weight |
280.73 g/mol |
IUPAC Name |
(2,3,4-trimethoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO5S/c1-14-8-5-4-7(6-17(11,12)13)9(15-2)10(8)16-3/h4-5H,6H2,1-3H3 |
InChI Key |
KVAKHEFYRJAFIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CS(=O)(=O)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13313800.png)
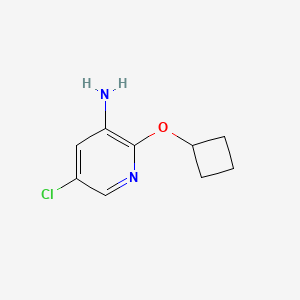

![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine](/img/structure/B13313823.png)
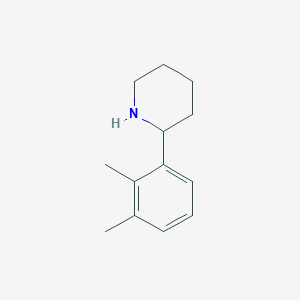

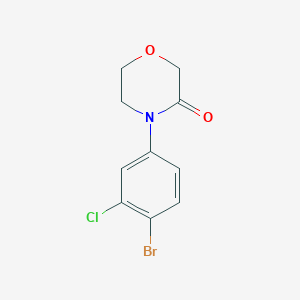
![2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13313845.png)


![3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13313856.png)
![2-{[(Benzyloxy)carbonyl]amino}hex-4-enoic acid](/img/structure/B13313863.png)
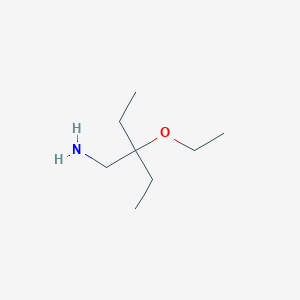
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13313888.png)
